molecular formula C7H4Br2O B1338254 2,3-Dibromobenzaldehyde CAS No. 61563-26-6

2,3-Dibromobenzaldehyde

Cat. No. B1338254
CAS RN: 61563-26-6
M. Wt: 263.91 g/mol
InChI Key: GEICDMWIZIQEEI-UHFFFAOYSA-N
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Description

2,3-Dibromobenzaldehyde is a chemical compound with the molecular formula C7H4Br2O . It has an average mass of 263.914 Da and a monoisotopic mass of 261.862885 Da . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 2,3-Dibromobenzaldehyde consists of a benzene ring with two bromine atoms and one aldehyde group attached . The presence of the bromine atoms makes the molecule heavier and more polar, which can influence its reactivity and interactions with other molecules.


Physical And Chemical Properties Analysis

2,3-Dibromobenzaldehyde has a molecular weight of 263.92 . It appears as a white to gray to yellow solid . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry .

Summary of the Application

2,3-Dibromobenzaldehyde is used in the synthesis of novel benzamide compounds . These compounds have been widely used in medical, industrial, biological and potential drug industries .

Methods of Application or Experimental Procedures

The benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . All the obtained products were purified, and the analysis of these products was determined with IR, 1 H NMR, 13 C NMR spectroscopic, and elemental methods .

Results or Outcomes

The in vitro antioxidant activity of all the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity . Some of synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards . One of the benzamide compounds has been shown to exhibit effective metal chelate activity . The new compounds were determined in vitro antibacterial activity against three gram-positive bacteria and three gram-negative bacteria and compared with two control drugs .

Safety And Hazards

2,3-Dibromobenzaldehyde may cause skin burns and eye damage. It may also cause respiratory irritation . Therefore, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to avoid getting it in eyes, on skin, or on clothing . It should be used only under a chemical fume hood .

properties

IUPAC Name

2,3-dibromobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2O/c8-6-3-1-2-5(4-10)7(6)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEICDMWIZIQEEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30538841
Record name 2,3-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dibromobenzaldehyde

CAS RN

61563-26-6
Record name 2,3-Dibromobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61563-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30538841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-Dibromobenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Bromine (168 g., 1.05 mole) is added over about one hour, with vigorous stirring, to 117.5 g. (0.47 mole) of 2,3-dibromotoluene at 190° C. After the addition is complete, the mixture is cooled to 100° C., then 120 cc. of concentrated sulfuric acid is added and the mixture is stirred for one hour at 100° C. Temperature is raised to 140° C. for five minutes, then the mixture is cooled and the reaction is quenched in ice water. The solid is extracted into ether, and the ether extract is washed with water, then dilute aqueous sodium bicarbonate until the acid is completely removed, and filtered. Removing the ether by evaporation gives 2,3-dibromobenzaldehyde as the residue.
Quantity
168 g
Type
reactant
Reaction Step One
Quantity
0.47 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
K Chandrasekaran, M Senthilkumar - Indian Journal of Fibre & …, 2019 - op.niscpr.res.in
Synergic antibacterial properties of wild turmeric (Curcuma aromatica Salisb, WT) and holy basil (Ocimum TenuiflorumLinn, HB) and their combination (100: 0, 75: 25, 50: 50, 25: 75 and …
Number of citations: 11 op.niscpr.res.in
B Liedholm - Journal of the Chemical Society, Perkin Transactions 1, 1992 - pubs.rsc.org
Anilines unsubstituted at the 4-position react under mild conditions in Me2SO–HCl solvent (H+= 0.6 mol dm–3) to give substituted 4-aminobenzaldehydes in high yields; although …
Number of citations: 8 pubs.rsc.org
MS Mane, RS Balaskar, SN Gavade… - Chinese Chemical …, 2011 - Elsevier
The regiospecific oxidation of alkyl group of both sterically hindered and unhindered aromatic amine to corresponding carbonyl compound was done in aq. medium by using DDQ. The …
Number of citations: 1 www.sciencedirect.com

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